molecular formula C10H15ClO2S B15326516 Adamantane-2-sulfonyl chloride

Adamantane-2-sulfonyl chloride

Cat. No.: B15326516
M. Wt: 234.74 g/mol
InChI Key: OVMVKXVATAKPJN-UHFFFAOYSA-N
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Description

Adamantane-2-sulfonyl chloride (CAS 1249988-75-7) is a specialized chemical reagent that serves as a versatile synthon in organic and medicinal chemistry research. Its core value lies in the unique integration of a rigid, lipophilic adamantane cage and a highly reactive sulfonyl chloride group. The adamantane moiety, known for its stable, diamondoid structure, enhances the pharmacokinetic properties of resultant molecules by improving metabolic stability and membrane permeability . The sulfonyl chloride functional group is a key handle for introducing the sulfonamide moiety, a privileged structure in drug discovery. This reagent is primarily used to synthesize sulfonamide derivatives via reactions with primary or secondary amines . These derivatives are investigated for their potential to inhibit a wide range of biologically relevant enzymes. Research indicates that adamantane-sulfonamide hybrids show promise as inhibitors of digestive enzymes like α-amylase and pancreatic lipase, which are targets for managing conditions like diabetes and obesity . Furthermore, the adamantane scaffold is a key component in developing inhibitors for DNA repair enzymes such as Tyrosyl-DNA Phosphodiesterase 1 (TDP1), which can help overcome cancer cell resistance to chemotherapeutic agents like topotecan . The reagent's mechanism of action is conferred through its transformation into sulfonamides, which can then interact with enzyme active sites, potentially blocking substrate access or altering protein function. With the molecular formula C 10 H 15 ClO 2 S and a molecular weight of 234.74 g/mol, it is supplied as a high-purity solid for research applications . This product is intended for laboratory research purposes only and is not classified for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C10H15ClO2S

Molecular Weight

234.74 g/mol

IUPAC Name

adamantane-2-sulfonyl chloride

InChI

InChI=1S/C10H15ClO2S/c11-14(12,13)10-8-2-6-1-7(4-8)5-9(10)3-6/h6-10H,1-5H2

InChI Key

OVMVKXVATAKPJN-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)C3S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of adamantane-2-sulfonyl chloride typically involves the sulfonation of adamantane followed by chlorination. One common method includes the reaction of adamantane with sulfur trioxide to form adamantane-2-sulfonic acid, which is then treated with thionyl chloride to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to optimize production efficiency .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group serves as an electrophilic site for nucleophilic attack, enabling:

  • Formation of sulfonamides : Reacts with amines (e.g., anilines, alkylamines) to generate sulfonamide derivatives. For example, reaction with thiosemicarbazide yields adamantane-2-sulfonyl thiosemicarbazide (90% yield) .

  • Sulfonate ester synthesis : Reacts with alcohols (e.g., methanol, ethanol) under mild conditions to produce sulfonate esters.

ReagentConditionsProductYieldSource
ThiosemicarbazideRT, dichloromethane, 2 hoursSulfonyl thiosemicarbazide90%
BenzylamineReflux, THF, 4 hoursN-Benzyladamantane-2-sulfonamide85%

Oxidation and Reduction

The compound participates in redox transformations:

  • Oxidation : Converts to adamantane-2-sulfonic acid using H<sub>2</sub>O<sub>2</sub> or KMnO<sub>4</sub> under acidic conditions.

  • Reduction : Treatment with LiAlH<sub>4</sub> reduces the sulfonyl chloride to a thiol group, forming adamantane-2-thiol (excluded source; alternative data required).

Solvolysis Reactions

Solvolysis in hydroxylic solvents follows a concerted S<sub>N</sub>2-like mechanism, with rate constants influenced by solvent polarity. Data from 25.0°C:

SolventRate Constant (10<sup>−6</sup> s<sup>−1</sup>)
90% Methanol149
50% Ethanol386
80% Acetone63.3

Correlation analyses (Grunwald-Winstein equation) reveal a dual dependence on ionizing power (Y) and solvent nucleophilicity (N) .

Mechanistic Insights

  • Nucleophilic substitution : Proceeds via a trigonal bipyramidal transition state, with bond formation and cleavage occurring synchronously .

  • Electrophilic character : The sulfonyl chloride group’s electron-withdrawing effect enhances reactivity toward nucleophiles, as shown by DFT calculations .

Biological Interactions

Adamantane-2-sulfonyl chloride derivatives exhibit inhibitory activity against tyrosyl-DNA phosphodiesterase 1 (TDP1), a DNA repair enzyme. Key findings:

  • Compound 14a : IC<sub>50</sub> = 5.2 µM against TDP1, synergizes with topotecan (3 µM) to reduce HeLa cell viability by 70% .

  • Compound 15b : Non-toxic up to 100 µM but enhances topotecan cytotoxicity 2.5-fold in cancer cells .

Case 2: Solvent Effects on Reactivity

In 50% acetone, solvolysis rates (132 × 10<sup>−6</sup> s<sup>−1</sup>) surpass those in aqueous methanol, highlighting solvent nucleophilicity’s role .

This compound’s unique reactivity stems from its rigid adamantane core and electrophilic sulfonyl group, enabling applications in medicinal chemistry and materials science. Experimental data underscore its utility in synthesizing bioactive compounds and understanding reaction mechanisms.

Scientific Research Applications

Adamantane-2-sulfonyl chloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential in drug development, particularly in antiviral and anticancer therapies.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of adamantane-2-sulfonyl chloride is primarily based on its ability to act as an electrophile, facilitating nucleophilic substitution reactions. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophiles, thereby modifying the structure and function of target molecules. This reactivity is exploited in various chemical and biological applications .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key sulfonyl chloride derivatives of adamantane and related compounds:

Compound Name CAS RN Molecular Formula Substituent Position/Structure Key Properties/Applications
Adamantane-2-sulfonyl chloride Not specified C₁₀H₁₅ClO₂S -SO₂Cl at C2 adamantane High thermal stability; used in sulfonylation reactions
(Adamantan-2-yl)methanesulfonyl chloride 1565427-96-4 C₁₁H₁₇ClO₂S -CH₂SO₂Cl at C2 adamantane Powder form; stored at 4°C; intermediate in functionalized adamantane synthesis
4-(1-Adamantyl)benzenesulfonyl chloride Not specified C₁₆H₁₉ClO₂S -Ph-SO₂Cl at C1 adamantane Reactivity in sulfonyl group transfer; used in advanced organic materials
1-Chloroadamantane 10523-68-9 C₁₀H₁₅Cl -Cl at C1 adamantane Reference standard in amantadine impurity profiling

Reactivity and Solvolysis Trends

  • Steric and Electronic Effects : Adamantane derivatives with substituents at the 1-position (e.g., 1-chloroadamantane) exhibit accelerated solvolysis rates due to reduced steric hindrance compared to 2-substituted analogs . For sulfonyl chlorides, the bulky adamantane scaffold at C2 may hinder nucleophilic attack, requiring polar solvents or elevated temperatures for efficient reactions .
  • Comparison with Benzenesulfonyl Derivatives : 4-(1-Adamantyl)benzenesulfonyl chloride introduces aromaticity, enhancing resonance stabilization of the sulfonyl group. This contrasts with this compound, where the absence of a conjugated aryl group may increase electrophilicity at the sulfur center .

Thermal and Physical Properties

  • Melting Points: Adamantane derivatives generally exhibit high melting points (>250°C) due to their rigid structure. For example, 2-adamantanone melts at 282–286°C , while (adamantan-2-yl)methanesulfonyl chloride is stored as a powder at 4°C, suggesting lower crystallinity .
  • Storage Requirements : Sulfonyl chlorides like (adamantan-2-yl)methanesulfonyl chloride require cool, dry storage (4°C) to prevent hydrolysis, whereas benzenesulfonyl derivatives may have similar sensitivity .

Q & A

Q. What strategies mitigate environmental risks during large-scale reactions involving this compound?

  • Methodology : Lab-scale waste treatment protocols (e.g., neutralization with NaHCO₃ followed by activated carbon filtration) reduce aqueous toxicity. LC-MS monitoring ensures no sulfonic acid residues exceed EPA limits (0.1 ppm) .

Data Contradiction Analysis

  • Example : Discrepancies in reported melting points (mp 88–92°C vs. 95–97°C) may arise from polymorphic forms or impurities. Researchers should cross-validate via DSC and PXRD, noting that the β-polymorph (mp 95°C) is thermodynamically stable .

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